2-Nitrofluoranthene

Description

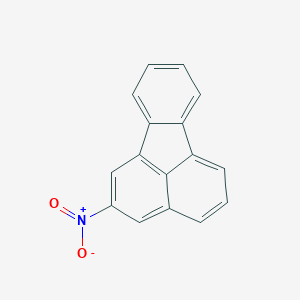

Structure

3D Structure

Properties

IUPAC Name |

2-nitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCBFNMZBHKVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075071 | |

| Record name | Fluoranthene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13177-29-2, 77468-36-1 | |

| Record name | 2-Nitrofluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CB71I99S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Nitrofluoranthene chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Nitrofluoranthene

Introduction

This compound is a nitrated polycyclic aromatic hydrocarbon (NPAH), a class of compounds that has garnered significant attention from the scientific community due to its prevalence as an environmental contaminant and its potential toxicological effects. NPAHs are formed both through direct emission from combustion sources and, notably, through secondary atmospheric reactions of their parent PAHs. This compound, specifically, is often cited as a key marker for photochemical pollution, as its formation is predominantly through the gas-phase nitration of fluoranthene.

This technical guide serves as a comprehensive resource for researchers, toxicologists, and environmental scientists, providing a detailed overview of the core chemical and physical properties of this compound. It consolidates available data on its molecular structure, physicochemical characteristics, spectroscopic profile, formation and reactivity, metabolic pathways, and analytical determination. The information is presented to support advanced research, risk assessment, and the development of monitoring strategies for this environmentally significant compound.

Molecular Structure and Identification

The foundational step in understanding the behavior of this compound is the characterization of its molecular structure. It consists of a four-ring fluoranthene core with a nitro (-NO₂) group substituted at the C2 position.

Caption: Chemical structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 13177-29-2 | |

| Molecular Formula | C₁₆H₉NO₂ | |

| Molecular Weight | 247.25 g/mol | |

| IUPAC Name | This compound | |

| SMILES | O=N(=O)C=1C=C2C=CC=C3C4=CC=CC=C4C(C1)=C23 |

| InChI | InChI=1S/C16H9NO2/c18-17(19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H | |

Physicochemical Properties

The physical state and solubility of this compound dictate its environmental transport and fate. As a semi-volatile organic compound, it can exist in both the vapor and particulate phases in the atmosphere. Its low aqueous solubility and lipophilic nature mean it tends to partition into organic matter in soil and sediment.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Unit | Source(s) |

|---|---|---|---|

| Melting Point | 151 - 153 | °C | |

| Boiling Point | 455.7 | °C (at 760 mmHg) | |

| Density | 1.422 | g/cm³ | |

| Flash Point | 230.3 | °C | |

| Vapor Pressure | 1.32 x 10⁻⁶ | mmHg | |

| Appearance | Likely a yellow to gold crystalline solid | - | * |

| Solubility | Sparingly soluble in water; readily soluble in organic solvents such as acetone, dichloromethane, benzene, and hexane. | - | |

*Note: Appearance is inferred from the description of the isomer 3-Nitrofluoranthene ("Gold solid") as a specific description for the 2-isomer was not found.

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and quantification of this compound in complex matrices.

Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion peak ([M]⁺) at m/z 247. A characteristic fragmentation pattern involves the loss of the nitro group (NO₂), resulting in a major fragment ion at m/z 201. This transition (247 → 201) is frequently used for high-sensitivity and high-selectivity quantification in tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). High-resolution mass spectrometry can provide precise mass data for confirmation of the elemental composition. Predicted collision cross-section (CCS) values can further aid in identification.

Infrared (IR) Spectroscopy The IR spectrum of this compound is dominated by features of its aromatic system and the nitro functional group. Key expected absorption bands include:

-

Aromatic C-H Stretch: Above 3000 cm⁻¹

-

Aromatic C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region.

-

Asymmetric N-O Stretch: A strong band in the 1550-1475 cm⁻¹ range.

-

Symmetric N-O Stretch: A strong band in the 1360-1290 cm⁻¹ range.

-

C-H Out-of-Plane Bending: Bands below 900 cm⁻¹, which can be indicative of the substitution pattern on the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy Like other PAHs, this compound exhibits strong absorbance in the UV region due to π→π* electronic transitions. The addition of the nitro group, a chromophore, conjugated with the aromatic system is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the parent fluoranthene molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed ¹H and ¹³C NMR spectral data for this compound are not widely available in public databases. However, structural elucidation of its metabolites has been performed using high-field NMR techniques, indicating that such characterization is feasible. A comprehensive analysis would require one- and two-dimensional NMR experiments to assign all proton and carbon signals of the complex aromatic system.

Synthesis and Formation

Environmental Formation this compound is predominantly formed in the atmosphere through the gas-phase reaction of fluoranthene. This process is initiated by daytime reaction with hydroxyl (OH) radicals or nighttime reaction with nitrate (NO₃) radicals. The resulting radical adduct then reacts with nitrogen dioxide (NO₂) to yield this compound. This photochemical origin makes its concentration relative to other NPAHs a useful indicator of atmospheric processing.

Caption: Atmospheric formation pathway of this compound.

Laboratory Synthesis While this compound is primarily studied as an environmental contaminant, its laboratory synthesis would typically involve the direct nitration of fluoranthene using nitrating agents, such as nitric acid in the presence of a catalyst like sulfuric acid. This reaction can produce a mixture of nitro-isomers, requiring subsequent purification steps like chromatography to isolate the 2-nitro isomer. For most research and analytical applications, this compound is procured as a certified reference material from specialized chemical suppliers.

Reactivity and Metabolism

Chemical Reactivity The most significant reaction of this compound in the environment is photodegradation. Exposure to solar radiation can lead to its decomposition, which is a key process limiting its atmospheric lifetime and long-range transport.

Biological Metabolism The metabolism of this compound is a critical factor in its toxicological profile, as metabolic activation can lead to the formation of reactive intermediates capable of binding to DNA. Studies in both fungal and mammalian systems have identified two primary metabolic pathways:

-

Nitroreduction: The nitro group is reduced to an amino group (-NH₂), forming 2-aminofluoranthene. This pathway is a key activation step, as the resulting N-hydroxy arylamine intermediate is highly reactive. This has been observed in rat lung subcellular fractions.

-

Ring Oxidation/Hydroxylation: Cytochrome P450 enzymes can oxidize the aromatic rings to form various hydroxylated metabolites and dihydrodiols. These oxidized products can then be further metabolized through conjugation with sulfate or glucuronic acid to facilitate excretion, as seen in fungal metabolism.

Caption: Major metabolic pathways of this compound.

Analytical Methodology: GC-MS Determination in Soil

The following is a representative protocol for the trace-level determination of this compound in soil, based on common environmental analysis methods such as those derived from the US EPA SW-846 series.

Principle An organic solvent extract is prepared from a soil sample using accelerated solvent extraction (ASE). The extract is concentrated and cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for sensitive and selective quantification.

Apparatus and Reagents

-

Apparatus: Accelerated Solvent Extractor (ASE), nitrogen evaporator, SPE manifold, GC-MS system.

-

Reagents: Dichloromethane (DCM) and acetone (pesticide grade), anhydrous sodium sulfate, silica gel SPE cartridges, and a certified reference standard of this compound. Deuterated PAH surrogate standards (e.g., d₁₀-fluoranthene) and internal standards (e.g., d₁₂-chrysene) are required.

Experimental Protocol

-

Sample Preparation: Homogenize the soil sample. Weigh approximately 10 g of soil and mix it with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

-

Spiking: Spike the sample with a known amount of surrogate standard solution prior to extraction to monitor method efficiency.

-

Extraction (ASE):

-

Load the sample into an ASE cell.

-

Extract with a 1:1 (v/v) mixture of acetone and DCM at 100 °C and 1500 psi.

-

Perform two static extraction cycles of 5 minutes each.

-

Collect the extract in a collection vial.

-

-

Concentration: Concentrate the extract to approximately 1 mL using a nitrogen evaporator.

-

Cleanup (SPE):

-

Condition a silica gel SPE cartridge (e.g., 6 mL, 1 g) with DCM.

-

Load the concentrated extract onto the cartridge.

-

Elute interfering compounds with a non-polar solvent like hexane.

-

Elute the target NPAHs with a more polar solvent mixture, such as DCM.

-

-

Final Preparation: Concentrate the cleaned extract to a final volume of 1 mL. Add the internal standard just prior to analysis.

-

GC-MS Analysis:

-

Inject 1 µL of the final extract into the GC-MS.

-

Instrumental Conditions: See Table 3.

-

Table 3: Example GC-MS Parameters

| Parameter | Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Inlet | Splitless, 280 °C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | 80 °C (hold 2 min), ramp 10 °C/min to 310 °C (hold 10 min) |

| MS Transfer Line | 300 °C |

| Ion Source | Electron Ionization (EI), 230 °C |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | m/z 247 |

| Qualifier Ion | m/z 201 |

Caption: Workflow for the analysis of this compound in soil.

Toxicology and Safety

This compound is recognized as a genotoxic compound. Like many NPAHs, its toxicity is linked to its metabolic activation to reactive species that can form DNA adducts, leading to mutations. While one study on developmental toxicity in a zebrafish model found it to be inactive, its classification as a mutagen warrants careful handling.

Safety Precautions When handling this compound, standard laboratory safety protocols for potent mutagens should be followed. This includes:

-

Working in a well-ventilated fume hood.

-

Using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Avoiding inhalation of dust or aerosolized solutions.

-

Disposing of waste in accordance with institutional guidelines for chemical mutagens.

Conclusion

This compound is a photochemically formed NPAH with distinct chemical and physical properties that govern its environmental behavior and biological activity. Its detection and quantification require sensitive and specific analytical methods, such as GC-MS, to overcome the challenges of complex sample matrices. A thorough understanding of its formation, reactivity, and metabolic pathways is essential for accurately assessing its environmental impact and the associated risks to human health. This guide provides the foundational technical information necessary to support ongoing and future research in these critical areas.

References

-

Pothuluri, J. V., Sutherland, J. B., Freeman, J. P., & Cerniglia, C. E. (1998). Fungal metabolism of nitrofluoranthenes. Applied and environmental microbiology, 64(8), 3106–3109. [Link]

-

Chemos GmbH. (n.d.). This compound. Molbase. Retrieved from [Link]

-

Knecht, A. L., Goodale, B. C., Truong, L., Simonich, M. T., Swanson, A. J., Bello, D., & Tanguay, R. L. (2013). Comparative developmental toxicity of a comprehensive suite of polycyclic aromatic hydrocarbons. Toxicology and applied pharmacology, 271(2), 168–179. [Link]

-

SciEngine. (2022). Review on pollution characteristics and environmental behavior of nitro-polycyclic aromatic hydrocarbons in the atmosphere. China Science Engine. Retrieved from [Link]

-

Jariyasopit, N., Tung, Y. H., Su, K., & Li, H. H. (2014). Novel Nitro-PAH Formation from Heterogeneous Reactions of PAHs with NO2, NO3/N2O5, and OH Radicals: Prediction, Laboratory Studies and Mutagenicity. Environmental science & technology, 48(1), 412–419. [Link]

-

Mitchell, C. E., Bechtold, W. E., & Belinsky, S. A. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161–1166. [Link]

-

Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum (1) and (2). Retrieved from [Link]

-

Parks, M., & Onchoke, K. (n.d.). Spectroscopic Studies of Fluoranthene and 3-Nitrofluoranthene. SFA ScholarWorks. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ALS Environmental. (2023). Determination of Polynuclear Aromatic Hydrocarbons (PAH's) in soils by GC-MS. Retrieved from [Link]

-

Government of British Columbia. (2017). Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. Retrieved from [Link]

-

El-Mufleh, A., et al. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. Frontiers in Environmental Science. [Link]

-

PubChemLite. (n.d.). This compound (C16H9NO2). Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Nitrofluorene - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

- Ciccioli, P., Cecinato, A., Brancaleoni, E., Frattoni, M., Zacchei, P., Miguel, A. H., & Vasconcellos, P. C. (1996). Formation and transport of this compound and

The Genesis of a Potent Pollutant: An In-depth Technical Guide to the Environmental Sources and Formation of 2-Nitrofluoranthene

For researchers, environmental scientists, and professionals in drug development, understanding the lifecycle of environmental contaminants is paramount to assessing their toxicological impact and devising mitigation strategies. Among the vast class of nitrated polycyclic aromatic hydrocarbons (NPAHs), 2-nitrofluoranthene (2-NFLT) stands out due to its significant mutagenicity and its prevalence in ambient air. This technical guide provides a comprehensive exploration of the environmental origins and intricate formation pathways of this compound, grounded in established scientific literature and field-proven insights.

Executive Summary: The Dual Origin of this compound

This compound is a ubiquitous atmospheric pollutant, but its presence is not primarily due to direct emissions from combustion sources. While many polycyclic aromatic hydrocarbons (PAHs) and some of their nitrated derivatives are directly released from processes like diesel combustion, 2-NFLT is predominantly a secondary pollutant.[1] This means it is largely formed through chemical reactions in the atmosphere involving its parent compound, fluoranthene.[1][2] The distinction between primary and secondary sources is critical for developing effective environmental monitoring and control strategies.

Unraveling the Environmental Sources of this compound

The environmental burden of this compound can be attributed to a combination of direct (primary) emissions and, more significantly, secondary atmospheric formation.

Primary Emissions: A Minor Contributor

Direct emissions of this compound from combustion sources are generally considered to be minor.[3] Studies analyzing diesel engine exhaust have found other nitro-PAHs like 1-nitropyrene, but this compound is often not detected.[4] However, some research has reported the presence of this compound in diesel exhaust particulates, suggesting that under certain combustion conditions, it can be a primary emission product.[5][6]

Table 1: Comparative Emissions of Selected Nitro-PAHs from Diesel Exhaust

| Nitro-PAH | Presence in Diesel Exhaust | Typical Concentration Range (particulates) | Primary or Secondary Source Indicator |

| 1-Nitropyrene | Commonly Detected | High | Primary |

| This compound | Not always detected; variable | Low to non-detectable[4] | Primarily Secondary[1][3] |

| 3-Nitrofluoranthene | Detected | Variable | Primary[2] |

| 6-Nitrochrysene | Detected | Variable | Primary |

Data synthesized from multiple sources.[2][4][5]

The ratio of this compound to 1-nitropyrene in ambient air samples is often used as an indicator of the relative importance of secondary atmospheric formation versus direct emissions. A high ratio suggests a greater contribution from atmospheric reactions.[3]

Secondary Atmospheric Formation: The Dominant Pathway

The vast majority of this compound in the environment is the result of the atmospheric transformation of its parent PAH, fluoranthene.[1][2] Fluoranthene is a common pollutant released from the incomplete combustion of organic materials such as coal, oil, and wood.[7][8] Once in the atmosphere, gaseous fluoranthene undergoes a series of chemical reactions to form this compound.

The Chemical Architecture of Formation: Mechanisms of this compound Genesis

The formation of this compound is a complex process that can occur through both gas-phase and heterogeneous reactions. However, the scientific consensus points to gas-phase reactions as the predominant mechanism under typical atmospheric conditions.[1][9]

Gas-Phase Formation: A Radical-Initiated Process

The atmospheric formation of this compound is primarily initiated by the reaction of gas-phase fluoranthene with hydroxyl (OH) radicals during the daytime and nitrate (NO₃) radicals at night.[1][2][10]

The process can be summarized in two key steps:

-

Radical Addition: A hydroxyl or nitrate radical adds to the fluoranthene molecule, forming a radical adduct.[1]

-

Nitration: This unstable intermediate then reacts with nitrogen dioxide (NO₂) to form this compound.[1]

This reaction pathway is highly dependent on the concentrations of OH radicals, NO₃ radicals, and NO₂ in the atmosphere.[11][12] The competition between the reaction of the intermediate with NO₂ and its reaction with molecular oxygen (O₂) is a critical factor determining the yield of this compound.[1]

Figure 1: Gas-phase formation pathways of this compound.

Heterogeneous Formation: A Less Significant Route

While gas-phase reactions are dominant, the formation of this compound can also occur through heterogeneous reactions on the surface of airborne particulate matter.[13][14] In this process, fluoranthene adsorbed onto particles reacts with nitrogen dioxide (NO₂) or other nitrating agents.[13]

However, studies have shown that the heterogeneous formation of this compound is generally negligible under typical atmospheric NO₂ concentrations.[1][9] This is in contrast to other nitro-PAHs, such as 1-nitropyrene, which can be formed more readily through heterogeneous pathways.[10] The presence of other pollutants, such as sulfur dioxide (SO₂), has been shown to enhance the heterogeneous nitration of fluoranthene in laboratory settings, though the significance of this in the real atmosphere is still under investigation.[13][14]

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in environmental samples is crucial for assessing human exposure and understanding its environmental fate. The following is a generalized workflow for the analysis of this compound in airborne particulate matter.

Sample Collection and Extraction

-

Sample Collection: Collect airborne particulate matter on quartz fiber filters using a high-volume air sampler.

-

Soxhlet Extraction: Place the filter in a Soxhlet extractor and extract with a suitable solvent, such as dichloromethane or a mixture of benzene and ethanol, for 18-24 hours.[4][15]

-

Concentration: Concentrate the extract to a small volume using a rotary evaporator.

Cleanup and Fractionation

-

Solid Phase Extraction (SPE): Use a silica gel or alumina SPE cartridge to remove interfering compounds.[16]

-

Fractionation: Elute the cartridge with a series of solvents of increasing polarity to separate the sample into different fractions. Nitro-PAHs are typically found in the moderately polar fraction.

Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or chemiluminescence detection is a common method for the analysis of nitro-PAHs.[4][17] A C18 column is typically used for separation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity for the identification and quantification of this compound.[18]

Figure 2: Generalized experimental workflow for this compound analysis.

Conclusion and Future Directions

This technical guide has elucidated that this compound is predominantly a secondary air pollutant, formed through the gas-phase reactions of its parent PAH, fluoranthene, with atmospheric radicals and nitrogen oxides. While direct emissions from combustion sources can occur, they are a minor contributor to the overall environmental concentration. Understanding these formation pathways is crucial for accurately modeling the atmospheric fate of PAHs and for developing effective strategies to mitigate the health risks associated with NPAHs.

Future research should focus on refining our understanding of the factors that influence the yield of this compound in the atmosphere, including the role of co-pollutants and varying meteorological conditions. Additionally, the development of more sensitive and field-deployable analytical techniques will be essential for real-time monitoring and a more comprehensive assessment of human exposure to this potent environmental contaminant.

References

-

Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. (2020). Environmental Science & Technology. [Link]

-

Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. (2020). PubMed Central. [Link]

-

This compound, 1-, 2- and 4-Nitropyrenes and 6-Nitrochrysene in Diesel-Engine Exhaust and Airborne Particulates. (1995). Journal of the Japan Society for Analytical Chemistry. [Link]

-

SO2-Enhanced Nitration of Fluoranthene and Pyrene Adsorbed on Particulate Matter in the Heterogeneous Reaction in the Presence of NO2. (2000). Taylor & Francis Online. [Link]

-

Heterogeneous reactions of particulate benzo[b]fluoranthene and benzo[k]fluoranthene with NO(3) radicals. (2017). PubMed. [Link]

-

Enhanced Nitration of Fluoranthene and Pyrene Adsorbed on Particulate Matter in the Heterogeneous Rea. (2000). ResearchGate. [Link]

-

Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2. (2013). PubMed Central. [Link]

-

Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. (2020). PubMed. [Link]

-

An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. (2022). Aerosol and Air Quality Research. [Link]

-

Formation and transport of this compound and 2-nitropyrene of photochemical origin in the troposphere. (1996). ResearchGate. [Link]

-

Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs. (n.d.). Shodhganga. [Link]

-

Gas-solid heterogeneous nitration of fluoranthene and chrysene adsorbed on airborne particulate matter under photo irradiation in the presence of nitrogen dioxide. (1996). OSTI.gov. [Link]

-

Diurnal concentration profiles for this compound and... (n.d.). ResearchGate. [Link]

-

Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. (1988). National Center for Biotechnology Information. [Link]

-

Identification of 2-nitrofluorene in diesel exhaust particulates. (1981). PubMed. [Link]

-

Mechanisms of the Gas-Phase Reactions of Aromatic Hydrocarbons and PAHS with OH and NO3 Radicals. (2021). ResearchGate. [Link]

-

Atmospheric Chemistry of Gas-phase Polycyclic Aromatic Hydrocarbons. (1990). Semantic Scholar. [Link]

-

An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. (2012). ResearchGate. [Link]

-

Anomalous nitration of fluoranthene with nitrogen dioxide in carbon tetrachloride. (1991). Journal of the American Chemical Society. [Link]

-

Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. (1988). U.S. Environmental Protection Agency. [Link]

-

Health Effects. (n.d.). National Center for Biotechnology Information. [Link]

-

Environmental Carcinogenic Polycyclic Aromatic Hydrocarbons: Photochemistry and Phototoxicity. (2005). PubMed Central. [Link]

-

Polycyclic aromatic hydrocarbons (PAHs), nitro-PAHs and related environmental compounds: biological markers of exposure and effects. (1995). PubMed Central. [Link]

-

Diurnal concentration profiles for this compound and... (2015). ResearchGate. [Link]

-

Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (2020). PubMed Central. [Link]

-

Characterizations of Size-segregated Ultrafine Particles in Diesel Exhaust. (2020). Aerosol and Air Quality Research. [Link]

-

Rate of gas phase association of hydroxyl radical and nitrogen dioxide. (2010). PubMed. [Link]

-

Method 610: Polynuclear Aromatic Hydrocarbons. (n.d.). U.S. Environmental Protection Agency. [Link]

-

The Report on Diesel Exhaust. (1998). California Air Resources Board. [Link]

-

Rate of Gas Phase Association of Hydroxyl Radical and Nitrogen Dioxide. (2010). ResearchGate. [Link]

-

Atmospheric oxidation of phenanthrene initiated by OH radicals in the presence of O2 and NOx - A theoretical study. (2016). PubMed. [Link]

-

Diesel Exhaust Particulates. (n.d.). National Center for Biotechnology Information. [Link]

Sources

- 1. Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aaqr.org [aaqr.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 1-, 2- and 4-Nitropyrenes and 6-Nitrochrysene in Diesel-Engine Exhaust and Airborne Particulates [jstage.jst.go.jp]

- 5. 14.139.213.3:8080 [14.139.213.3:8080]

- 6. Identification of 2-nitrofluorene in diesel exhaust particulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rate of gas phase association of hydroxyl radical and nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]

The Atmospheric Genesis of 2-Nitrofluoranthene: A Technical Guide to Formation Pathways

Abstract

2-Nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant toxicological concern, is a ubiquitous atmospheric pollutant. Unlike many other NPAHs, its presence in the atmosphere is not primarily due to direct emissions from combustion sources. Instead, it is predominantly formed through complex secondary chemical reactions. This in-depth technical guide elucidates the atmospheric formation pathways of this compound, providing a comprehensive overview for researchers, atmospheric scientists, and environmental health professionals. The guide delves into the dominant gas-phase reaction mechanisms, the critical role of atmospheric oxidants, the kinetics and thermodynamics governing these transformations, and the experimental methodologies employed to investigate these processes.

Introduction: The Secondary Nature of this compound

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds released into the atmosphere from the incomplete combustion of organic materials such as coal, oil, gas, and wood[1]. While PAHs themselves are toxic, their nitrated derivatives (NPAHs) can exhibit even greater mutagenicity and carcinogenicity[2][3]. This compound is consistently detected in ambient air samples, often as one of the most abundant NPAHs[4]. However, it is notably absent or present in only trace amounts in direct emission sources like diesel exhaust[2]. This critical observation points to its secondary origin, meaning it is primarily synthesized in the atmosphere from its parent PAH, fluoranthene[2][5].

Understanding the formation pathways of this compound is crucial for several reasons:

-

Source Apportionment: Its presence can serve as an indicator of atmospheric photochemical processing of PAHs.

-

Risk Assessment: Knowledge of its formation rates and pathways is essential for accurately modeling human exposure and environmental fate.

-

Pollution Mitigation Strategies: Effective control measures require targeting the precursors and atmospheric conditions that favor its formation.

This guide will focus on the scientifically established mechanisms of this compound's atmospheric genesis, emphasizing the underlying chemical principles and experimental evidence.

Dominant Formation Pathway: Gas-Phase Radical-Initiated Reactions

The overwhelming consensus in the scientific literature is that this compound is formed predominantly through gas-phase reactions of fluoranthene initiated by atmospheric radicals, namely the hydroxyl radical (OH) during the daytime and the nitrate radical (NO3) during the nighttime[2][6][7]. Heterogeneous reactions, which involve reactions on the surface of atmospheric particles, are considered to be a negligible pathway for the formation of this compound under typical atmospheric conditions[2][6].

The gas-phase formation of this compound follows a general two-step mechanism:

-

Radical Addition: An atmospheric radical (OH or NO3) adds to the aromatic ring of the fluoranthene molecule, forming a short-lived, unstable radical adduct.

-

Nitration: This radical adduct then reacts with nitrogen dioxide (NO2), a common atmospheric pollutant, to yield this compound and either water (in the case of the OH-initiated pathway) or nitric acid (in the case of the NO3-initiated pathway).

The Daytime Pathway: OH Radical-Initiated Formation

During daylight hours, the hydroxyl radical (OH) is the most important oxidant in the troposphere. The formation of this compound initiated by the OH radical can be represented as follows:

Step 1: OH Radical Addition

Fluoranthene + OH → [Fluoranthene-OH]•

Step 2: Reaction with NO2

[Fluoranthene-OH]• + NO2 → this compound + H2O

The regioselectivity of this reaction, which dictates the specific position on the fluoranthene molecule where the nitro group attaches, is a critical aspect. Theoretical studies using density functional theory (DFT) have shown that the addition of the OH radical to the C3 position of fluoranthene results in the most thermodynamically stable intermediate[8]. Subsequent addition of NO2 at the adjacent C2 position leads to the formation of this compound[8].

The Nighttime Pathway: NO3 Radical-Initiated Formation

In the absence of sunlight, the nitrate radical (NO3) becomes a significant atmospheric oxidant. The formation of this compound can, therefore, proceed efficiently during the night. The reaction mechanism is analogous to the OH-initiated pathway:

Step 1: NO3 Radical Addition

Fluoranthene + NO3 → [Fluoranthene-NO3]•

Step 2: Reaction with NO2

[Fluoranthene-NO3]• + NO2 → this compound + HNO3

The observation of increased this compound concentrations during the nighttime in some studies provides strong evidence for the importance of the NO3 radical-initiated pathway[7][9].

Reaction Kinetics and Product Yields

The efficiency of these formation pathways is determined by the reaction kinetics and the yields of the final product. Laboratory studies have been conducted to quantify these parameters, which are essential for atmospheric modeling.

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | This compound Yield (%) | Reference |

| Fluoranthene + OH | (5.5 ± 1.0) x 10⁻¹¹ | ~5 | [2] |

| Fluoranthene + NO3 | (6.8 ± 1.2) x 10⁻¹² | 24 ± 5 | [2] |

Note: The yields can be dependent on the concentration of NO2.

The data indicates that while the reaction of fluoranthene with OH radicals is faster, the yield of this compound from the NO3 radical-initiated reaction is significantly higher. This highlights the importance of both daytime and nighttime chemistry in the overall atmospheric burden of this compound.

Experimental Methodologies for Studying Formation Pathways

The investigation of gas-phase atmospheric reactions of PAHs requires specialized experimental setups that can simulate atmospheric conditions in a controlled environment.

Smog Chamber Studies

The primary tool for studying these reactions is the smog chamber, also known as an environmental or simulation chamber[5]. These are large, inert enclosures (often made of Teflon film) into which known concentrations of reactants (fluoranthene, an oxidant precursor, and NOx) are introduced.

A Generalized Experimental Protocol for a Smog Chamber Study:

-

Chamber Cleaning and Preparation: The chamber is thoroughly cleaned and flushed with purified air to remove any residual contaminants.

-

Introduction of Reactants:

-

Fluoranthene is introduced into the chamber, often by gently heating a solid sample in a stream of inert gas.

-

Nitrogen oxides (NO and NO2) are added from calibrated gas cylinders.

-

An oxidant precursor is introduced. For OH radical studies, this is often methyl nitrite (CH3ONO) or hydrogen peroxide (H2O2), which photolyze to produce OH radicals. For NO3 radical studies, N2O5 is often used as a thermal source of NO3.

-

-

Initiation of Reaction:

-

For OH-initiated reactions, the chamber is irradiated with UV lamps that simulate the solar spectrum, initiating the photolysis of the OH precursor.

-

For NO3-initiated reactions, the experiment is conducted in the dark.

-

-

Monitoring of Reactants and Products: The concentrations of fluoranthene and this compound are monitored over time using analytical instrumentation connected to the chamber.

-

Data Analysis: The decay of fluoranthene and the formation of this compound are used to determine reaction rate constants and product yields.

Analytical Techniques

The accurate detection and quantification of this compound in complex reaction mixtures are crucial. The most common analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS) .

-

Gas Chromatography (GC): This technique separates the different components of a mixture based on their volatility and interaction with a stationary phase in a long, thin column.

-

Mass Spectrometry (MS): After separation by GC, the individual compounds are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique "fingerprint" for each compound that allows for its identification and quantification.

Conclusion

The atmospheric formation of this compound is a clear example of how atmospheric chemistry can transform less harmful pollutants into more toxic secondary products. The dominant pathways involve the gas-phase reactions of fluoranthene with OH radicals during the day and NO3 radicals at night, both of which are initiated by radical addition to the fluoranthene molecule followed by reaction with NO2. While the fundamental mechanisms are well-established, further research into the influence of varying atmospheric conditions (e.g., temperature, humidity, and the presence of other pollutants) on reaction rates and product yields will continue to refine our understanding of the atmospheric lifecycle of this important environmental contaminant. This knowledge is paramount for developing accurate atmospheric models and effective strategies to mitigate the health risks associated with nitrated PAHs.

References

- Atkinson, R., & Arey, J. (1994). Atmospheric chemistry of gas-phase polycyclic aromatic hydrocarbons: formation of atmospheric mutagens. Environmental Health Perspectives, 102(Suppl 4), 117–126.

- Arey, J., Zielinska, B., Atkinson, R., Winer, A. M., Ramdahl, T., & Pitts, J. N. (1986). The formation of nitro-PAH from the gas-phase reactions of fluoranthene and pyrene with the OH radical in the presence of NOx. Atmospheric Environment (1967), 20(12), 2339-2345.

- Ciccioli, P., Cecinato, A., Brancaleoni, E., Frattoni, M., & Zacchei, P. (1996). Formation and transport of this compound and 2-nitropyrene of photochemical origin in the troposphere.

- Coutant, R. W., Brown, L., Chuang, J. C., Riggin, R. M., & Lewis, R. G. (1988). Phase distribution and artifact formation in ambient air sampling for polynuclear aromatic hydrocarbons. Atmospheric Environment (1967), 22(3), 517-523.

- Fan, Z., Kamens, R. M., Zhang, J., & Hu, J. (1996). Photostability of nitro-polycyclic aromatic hydrocarbons on combustion soot particles in sunlight. Environmental Science & Technology, 30(4), 1358-1364.

- Finlayson-Pitts, B. J., & Pitts, J. N. (2000).

- Gupta, P., Harger, W. P., & Arey, J. (1996). The contribution of nitro- and dinitropolycyclic aromatic hydrocarbons to the mutagenicity of ambient particulate organic matter. Atmospheric Environment, 30(18), 3157-3166.

- Kameda, T., Akiyama, A., Toriba, A., Tang, N., & Hayakawa, K. (2012). Atmospheric Formation of Hydroxynitrofluoranthene from Photochemical Reactions of this compound.

- Keyte, I. J., Harrison, R. M., & Lammel, G. (2013). Chemical reactivity and long-range transport potential of polycyclic aromatic hydrocarbons—a review. Chemical Society Reviews, 42(24), 9333-9391.

- Lammel, G., Mulder, M. D., Shahpoury, P., & Kukučka, P. (2020). Modeling the formation, degradation, and spatiotemporal distribution of this compound and 2-nitropyrene in the global atmosphere. Environmental science & technology, 54(22), 14224-14234.

- Nielsen, T., Seitz, T., & Ramdahl, T. (1984). Occurrence of nitro-PAH in the atmosphere in a rural area. Atmospheric Environment (1967), 18(10), 2159-2165.

- Reisen, F., & Arey, J. (2005). Atmospheric reactions of polycyclic aromatic hydrocarbons (PAHs).

- Wilson, N. K., McCurdy, T. R., & Chuang, J. C. (1995). Concentrations and phase distributions of nitrated and oxygenated polycyclic aromatic hydrocarbons in ambient air. Atmospheric Environment, 29(19), 2575-2584.

- Zielinska, B., Arey, J., Atkinson, R., & Winer, A. M. (1989).

- U.S. Environmental Protection Agency. (1999). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs)

- Inazu, K., Tsutsumi, N., Aika, K. I., & Hisamatsu, Y. (2001). SO2-Enhanced Nitration of Fluoranthene and Pyrene Adsorbed on Particulate Matter in the Heterogeneous Reaction in the Presence of NO2.

- Jariyasopit, N., Tung, H., Su, K., & Yu, C. P. (2014). Novel nitro-PAH formation from heterogeneous reactions of PAHs with NO2, NO3/N2O5, and OH radicals: prediction, laboratory studies, and mutagenicity. Environmental science & technology, 48(1), 412-419.

- Phousongphouang, P. T., & Arey, J. (2003). Sources of the atmospheric contaminants, 2-nitrobenzanthrone and 3-nitrobenzanthrone. Atmospheric Environment, 37(23), 3189-3199.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. Gas-phase laboratory formation of large, astronomically relevant PAH-organic molecule clusters | Astronomy & Astrophysics (A&A) [aanda.org]

- 4. aurora.ajou.ac.kr [aurora.ajou.ac.kr]

- 5. researchgate.net [researchgate.net]

- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 7. Novel Nitro-PAH Formation from Heterogeneous Reactions of PAHs with NO2, NO3/N2O5, and OH Radicals: Prediction, Laboratory Studies and Mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

2-Nitrofluoranthene in Diesel Exhaust Particulates: A Technical Guide for Researchers

Introduction

2-Nitrofluoranthene (2-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. It is a component of diesel exhaust particulates and is also formed in the atmosphere through the reaction of its parent PAH, fluoranthene, with nitrogen oxides[1][2]. As a potent mutagen and a suspected human carcinogen, the presence of this compound in the environment, particularly in urban air where diesel emissions are prevalent, warrants in-depth scientific investigation[2][3][4]. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its detection in diesel exhaust, its toxicological profile, and the methodologies employed for its study.

Diesel exhaust has been identified as a primary source of exposure to this compound[5]. While some studies have detected this compound directly in diesel engine emissions, others suggest its formation occurs post-emission in the atmosphere[1]. Regardless of its precise origin, its association with diesel particulate matter is well-established[5][6]. The mutagenic contribution of this compound to ambient air pollution is considered significant, comparable to that of other well-known nitro-PAHs[1].

Part 1: Detection and Quantification of this compound in Diesel Exhaust Particulates

The accurate detection and quantification of this compound in diesel exhaust particulates are critical for assessing exposure and understanding its environmental fate. This process involves a multi-step workflow, from sample collection and extraction to sophisticated analytical separation and detection.

Experimental Workflow: From Sample to Analysis

Caption: Workflow for the analysis of this compound from diesel exhaust particulates.

Step-by-Step Methodologies

1. Sample Collection:

-

Diesel exhaust particulates are typically collected on filters, such as glass or quartz fiber filters or Teflon-coated silica fiber membrane filters[5]. High-volume samplers are often employed to collect sufficient material for analysis.

2. Extraction of this compound:

-

Soxhlet Extraction: This is a classic and robust method for extracting organic compounds from solid matrices.

-

Protocol:

-

Place the filter sample in a porous thimble.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with a suitable solvent, such as dichloromethane[5][6].

-

Heat the flask. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble.

-

Once the chamber is nearly full, the solvent is automatically emptied back into the distillation flask.

-

This cycle is repeated for an extended period (e.g., 24 hours) to ensure complete extraction[7].

-

-

-

Sonication: A faster alternative to Soxhlet extraction.

-

Protocol:

-

Cut the filter into small pieces and place them in a flask with a suitable solvent (e.g., dichloromethane).

-

Immerse the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes)[8].

-

Repeat the sonication with fresh solvent to ensure complete extraction.

-

-

-

Pressurized Liquid Extraction (PLE): A more modern and efficient technique that uses elevated temperatures and pressures.

3. Sample Clean-up and Fractionation:

-

Crude extracts from diesel particulates are complex mixtures. A clean-up step is essential to remove interfering compounds.

-

Solid-Phase Extraction (SPE): SPE cartridges (e.g., silica) are commonly used to separate the extract into different fractions based on polarity[7].

-

Column Chromatography: Techniques like Sephadex LH-20 chromatography can be used to separate aromatic compounds from aliphatic substances[7].

4. Analytical Separation and Detection:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating nitro-PAHs.

-

A common method involves a reversed-phase column with a mobile phase gradient of acetonitrile and water.

-

Detection can be achieved using various detectors, including UV-Vis, fluorescence, and chemiluminescence detectors, the latter being particularly sensitive for nitro-PAHs[1].

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high-resolution separation and definitive identification.

-

Capillary columns are used for separation.

-

Negative ion chemical ionization (NICI) is a sensitive ionization technique for detecting nitro-PAHs[5].

-

Quantitative Data Summary

| Analytical Technique | Typical Limit of Detection (LOD) | Recovery Rates | Reference |

| HPLC with Chemiluminescence | Picogram levels | Not specified | [1] |

| GC-MS (NICI) | 4.6 to 8 µg/L for nitrated PAHs | ≥ 90% | [9] |

Part 2: Toxicological Profile of this compound

The toxicity of this compound is primarily attributed to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, most notably DNA.

Metabolic Activation and DNA Adduct Formation

The genotoxicity of this compound is a result of its metabolic transformation. The primary pathway involves the reduction of the nitro group to a hydroxylamine, which can then be further activated to a reactive nitrenium ion. This highly electrophilic species can then form covalent bonds with DNA, leading to the formation of DNA adducts.

Caption: Metabolic activation of this compound leading to DNA adduct formation.

Studies have shown that the metabolism of this compound can be mediated by various enzymes, including liver microsomes and xanthine oxidase[2][3]. Under hypoxic conditions, the primary metabolite is 2-aminofluoranthene[2][3]. However, the key step in its activation to a mutagen is the formation of N-hydroxy-2-aminofluoranthene. This intermediate can then react with DNA to form adducts, with the major adduct identified as N-(deoxyguanosin-8-yl)-2-aminofluoranthene[2][3].

The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. If not repaired by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication, which can ultimately contribute to the development of cancer.

Carcinogenicity and Health Risks

The International Agency for Research on Cancer (IARC) has not classified this compound itself. However, a related compound, 2-nitrofluorene, is classified as "possibly carcinogenic to humans" (Group 2B)[10][11][12]. Given the potent mutagenicity of this compound and its ability to form DNA adducts, it is considered a significant carcinogenic risk.

Human exposure to PAHs and nitro-PAHs in diesel exhaust is associated with a range of adverse health effects, including an increased risk of lung cancer and other respiratory diseases[13][14][15]. The presence of this compound in diesel exhaust particulates contributes to the overall carcinogenic potential of these emissions.

Conclusion

This compound is a genotoxic and potentially carcinogenic compound found in diesel exhaust particulates. Its detection and quantification require sensitive and specific analytical methods, and its toxicological profile is characterized by metabolic activation to DNA-damaging species. Understanding the science behind this compound is crucial for assessing the health risks associated with diesel emissions and for developing strategies to mitigate its impact on public health. Further research into its atmospheric formation, detailed toxicological pathways, and the development of more efficient analytical techniques will continue to be important areas of investigation.

References

-

Hayakawa, K., et al. (1995). This compound, 1-, 2- and 4-Nitropyrenes and 6-Nitrochrysene in Diesel-Engine Exhaust and Airborne Particulates. Journal of Health Science, 41(4), 217-222. [Link]

-

Herreno-Saenz, D., et al. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. Chemical Research in Toxicology, 5(6), 863-869. [Link]

-

Pothuluri, J. V., et al. (1998). Fungal metabolism of nitrofluoranthenes. Applied and Environmental Microbiology, 64(7), 2411-2418. [Link]

-

Herreno-Saenz, D., et al. (1992). In Vitro Metabolism and DNA Adduct Formation from the Mutagenic Environmental Contaminant this compound. Chemical Research in Toxicology, 5(6), 863-869. [Link]

-

Fu, P. P., et al. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102(Suppl 6), 177-183. [Link]

-

Al-Naiema, I., et al. (2018). PAHs and Nitro-PAHs are Extracted from Diesel Soot by HRE. ResearchGate. [Link]

-

Fu, P. P., et al. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives. [Link]

-

Herreno-Saenz, D., et al. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. Chemical Research in Toxicology. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 105. [Link]

-

Schuetzle, D., & Perez, J. M. (1981). Identification of 2-nitrofluorene in diesel exhaust particulates. Journal of Applied Toxicology, 1(3), 196-198. [Link]

-

Hecht, S. S. (1988). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. In: Air Pollution, the Automobile, and Public Health. National Academies Press (US). [Link]

-

Zielinska, B., et al. (2012). Emissions of polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs from heavy-duty diesel vehicles with DPF and SCR. Journal of the Air & Waste Management Association, 62(9), 1045-1056. [Link]

-

Mitchell, C. E., et al. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161-1166. [Link]

-

Mitchell, C. E., et al. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161–1166. [Link]

-

D'Agostino, A. P. (1983). The Analysis of Nitro Polycyclic Aromatic Hydrocarbons in Diesel Exhaust and Urban Airborne Particulate Samples. McMaster University. [Link]

-

National Renewable Energy Laboratory. (2011). Investigation of Nitro-Organic Compounds in Diesel Engine Exhaust. NREL. [Link]

-

Pothuluri, J. V., et al. (1996). Fungal metabolism of 2-nitrofluorene. Applied and Environmental Microbiology, 62(11), 4052-4057. [Link]

-

Möller, L., et al. (1987). Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat. Carcinogenesis, 8(5), 637-645. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). ATSDR. [Link]

-

Yu, H. (2002). Environmental carcinogenic polycyclic aromatic hydrocarbons: photochemistry and phototoxicity. Journal of Environmental Science and Health, Part C, 20(2), 149-183. [Link]

-

De Raat, W. K., et al. (1987). Genotoxicity of Benzo[a]pyrene, 2-nitrofluorene and Airborne Particulates in the DNA-repair Host-Mediated Assay. Mutation Research/Genetic Toxicology, 176(2), 207-214. [Link]

-

Albinet, A., et al. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). 3,9-Dinitrofluoranthene. In: Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 105. [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). 3,7-Dinitrofluoranthene. In: Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 105. [Link]

-

IARC. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. [Link]

-

IARC. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. [Link]

-

Bente, M., et al. (2010). Polycyclic Aromatic Hydrocarbons in the Particles Emitted from the Diesel and Gasoline Engines. Polish Journal of Environmental Studies, 19(5), 883-889. [Link]

-

Corrêa, S. M., et al. (2020). Emissions of PAHs, Nitro-PAHs and Quinones (Oxy-PAHs) Associated to PM 1.0 and PM 2.5 Emitted by a Diesel Engine Fueled with Diesel-Biodiesel-Ethanol Blends. Atmosphere, 11(10), 1083. [Link]

-

IARC. (1989). 2-Nitrofluorene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 46. [Link]

-

GreenFacts. (n.d.). Standard IARC classification. [Link]

-

Talaska, G., et al. (1996). Polycyclic aromatic hydrocarbons (PAHs), nitro-PAHs and related environmental compounds: biological markers of exposure and effects. Environmental Health Perspectives, 104(Suppl 5), 899-903. [Link]

-

ChemEurope. (n.d.). List of IARC Group 2B carcinogens. [Link]

-

Healy, R. M., et al. (2013). Composition and Integrity of PAHs, Nitro-PAHs, Hopanes and Steranes In Diesel Exhaust Particulate Matter. ResearchGate. [Link]

-

WHO Regional Office for Europe. (2021). Human health effects of polycyclic aromatic hydrocarbons as ambient air pollutants. WHO. [Link]

-

Horikawa, K., et al. (1991). Pulmonary carcinogenicity of 3,9- and 3,7-dinitrofluoranthene, 3-nitrofluoranthene and benzo[a]pyrene in F344 rats. Carcinogenesis, 12(6), 1003-1007. [Link]

-

Di Vaio, P., et al. (2017). Diurnal concentration profiles for this compound and... ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf. [Link]

-

National Environment Protection Council. (2004). PAH Health Review. [Link]

-

Occupational Safety and Health Administration. (n.d.). Partial List of Chemicals Associated with Diesel Exhaust. OSHA. [Link]

-

SA Health. (n.d.). Polycyclic aromatic hydrocarbons (PAHs). [https://www.sahealth.sa.gov.au/wps/wcm/connect/public+content/sa+health+internet/public+health/protecting+public+health/polycyclic+aromatic+hydrocarbons+pa hs]([Link] hs)

-

Lim, S., et al. (2020). Characterizations of Size-segregated Ultrafine Particles in Diesel Exhaust. Aerosol and Air Quality Research. [Link]

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. ATSDR. [Link]

Sources

- 1. This compound, 1-, 2- and 4-Nitropyrenes and 6-Nitrochrysene in Diesel-Engine Exhaust and Airborne Particulates [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of 2-nitrofluorene in diesel exhaust particulates [pubmed.ncbi.nlm.nih.gov]

- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 8. pjoes.com [pjoes.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Nitrofluorene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]

- 11. Glossary: Standard IARC classification [ec.europa.eu]

- 12. List_of_IARC_Group_2B_carcinogens [chemeurope.com]

- 13. Human health effects of polycyclic aromatic hydrocarbons as ambient air pollutants - Report of the Working Group on Polycyclic Aromatic Hydrocarbons of the Joint Task Force on the Health Aspects of Air Pollution [who.int]

- 14. nepc.gov.au [nepc.gov.au]

- 15. Polycyclic aromatic hydrocarbons (PAHs) | SA Health [sahealth.sa.gov.au]

2-Nitrofluoranthene from Incomplete Combustion: A Technical Guide on its Formation, Genotoxicity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitrofluoranthene (2-NFA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. Unlike many other nitro-PAHs that are primary byproducts of combustion, 2-NFA is predominantly formed through atmospheric reactions of its parent compound, fluoranthene, which is released during the incomplete combustion of organic materials.[1][2] This guide provides a comprehensive overview of this compound, from its formation and chemical properties to its metabolic activation, genotoxicity, and the analytical methodologies used for its detection and quantification.

Formation and Environmental Fate

This compound is not a major component of direct emissions from combustion sources.[3] Instead, its presence in the environment is primarily a result of the atmospheric transformation of fluoranthene.[1][2]

Atmospheric Formation

The formation of this compound in the atmosphere is a complex process initiated by the reaction of gas-phase fluoranthene with hydroxyl (OH) or nitrate (NO₃) radicals.[1][2] This initial reaction forms a fluoranthene-radical adduct. Subsequent reaction with nitrogen dioxide (NO₂) leads to the formation of this compound.[1] The ratio of this compound to other nitro-PAHs, such as 1-nitropyrene (which is directly emitted from combustion sources), can serve as an indicator of the photochemical aging of air masses.[3]

Diagram: Atmospheric Formation of this compound

Caption: Gas-phase formation of this compound.

Environmental Persistence and Transport

Once formed, this compound can adsorb to airborne particulate matter and be transported over long distances. Its environmental fate is influenced by factors such as photodecomposition and deposition.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₆H₉NO₂ |

| Molar Mass | 247.25 g/mol |

| Appearance | Yellow solid |

| Melting Point | 159-161 °C |

| Boiling Point | Decomposes |

| Solubility | Insoluble in water, soluble in organic solvents |

Toxicological Profile: Genotoxicity and Carcinogenicity

The primary toxicological concern associated with this compound is its genotoxicity, stemming from its ability to form DNA adducts after metabolic activation.

Metabolic Activation and DNA Adduct Formation

This compound requires metabolic activation to exert its genotoxic effects. The key pathway is the reduction of the nitro group to a reactive N-hydroxyamino intermediate.[4] This intermediate can then be further activated, for example, through O-esterification, to form a highly reactive nitrenium ion that can covalently bind to DNA, primarily at the C8 position of guanine.

Diagram: Metabolic Activation of this compound

Caption: Metabolic activation leading to DNA adduct formation.

Mutagenicity

This compound is a potent mutagen in bacterial reverse mutation assays, such as the Ames test. Its mutagenicity is dependent on the metabolic activation by bacterial nitroreductases.[5][6]

Carcinogenicity

While there is substantial evidence for the carcinogenicity of many nitro-PAHs, a specific carcinogenicity classification for this compound by the International Agency for Research on Cancer (IARC) is not currently available. However, related compounds provide some context. For instance, 2-nitrofluorene is classified by IARC as Group 2B, "possibly carcinogenic to humans"[4], while 3-nitrofluoranthene is classified as Group 3, "not classifiable as to its carcinogenicity to humans".[7][8] Given its potent mutagenicity and ability to form DNA adducts, this compound is considered a potential carcinogen. Further long-term animal carcinogenicity studies are needed for a definitive classification.

Analytical Methodologies

The detection and quantification of this compound in environmental samples require sensitive and selective analytical methods due to its low concentrations and the complexity of the sample matrices.

Sample Collection and Preparation

Air samples are typically collected by drawing a large volume of air through a filter to trap particulate matter, followed by a sorbent tube to capture gas-phase compounds. The collected samples are then extracted with an appropriate organic solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Extraction: Extract the filter and sorbent samples with dichloromethane using Soxhlet extraction or accelerated solvent extraction.

-

Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or alumina cartridges.

-

Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.

-

GC-MS Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection of 1-2 µL of the extract.

-

Oven Program: A temperature program that allows for the separation of this compound from other PAHs and nitro-PAHs. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C).

-

MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity. Monitor the molecular ion (m/z 247) and characteristic fragment ions of this compound.

-

-

Quantification: Use an internal standard method with a deuterated analog of this compound for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with fluorescence or UV detection is another common method for this compound analysis.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Follow the same extraction and cleanup procedures as for GC-MS. The final solvent should be compatible with the HPLC mobile phase (e.g., acetonitrile).

-

HPLC Analysis:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used to achieve separation.

-

Detection:

-

UV Detection: Monitor at a wavelength where this compound has strong absorbance (e.g., 254 nm).

-

Fluorescence Detection: For enhanced sensitivity and selectivity, use fluorescence detection with appropriate excitation and emission wavelengths.

-

-

-

Quantification: Use an external or internal standard calibration for quantification.

Genotoxicity Assessment Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Experimental Protocol: Ames Test for this compound

-

Bacterial Strains: Use Salmonella typhimurium strains that are sensitive to frameshift mutations (e.g., TA98) and base-pair substitutions (e.g., TA100).

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to determine if metabolic activation is required for mutagenicity.

-

Procedure: a. Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO). b. In a test tube, combine the bacterial culture, the test compound dilution, and either the S9 mix or a buffer. c. Pre-incubate the mixture at 37°C. d. Add top agar to the mixture and pour it onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate is considered a positive result.[9][10]

³²P-Postlabelling Assay for DNA Adducts

The ³²P-postlabelling assay is an ultrasensitive method for detecting and quantifying DNA adducts.[2][3][11][12]

Experimental Protocol: ³²P-Postlabelling Assay

-

DNA Isolation: Expose cells or animals to this compound and isolate the DNA.

-

DNA Digestion: Enzymatically digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides, for example, by butanol extraction.

-

³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the ³²P-labeled DNA adducts using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting. The level of DNA adducts is typically expressed as the number of adducts per 10⁸ or 10⁹ normal nucleotides.

Conclusion

This compound is a significant environmental genotoxicant formed from the atmospheric reactions of fluoranthene released during incomplete combustion. Its mutagenic and potential carcinogenic properties, driven by metabolic activation and the formation of DNA adducts, necessitate continued research and monitoring. The analytical and toxicological methods outlined in this guide provide a framework for the accurate assessment of exposure to and the potential risks associated with this important environmental contaminant.

References

- Ball, L. M., Stocking, L. M., Kohan, M. J., Warren, S. H., & Lewtas, J. (1995). Metabolic activation of the genotoxic environmental contaminants 2- and 3-nitrofluoranthene in variants of Salmonella typhimurium TA98. Mutagenesis, 10(5), 389–396.

- Gallagher, J. E., Jackson, M. A., George, M. H., & Lewtas, J. (1994). Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC. Chemical Research in Toxicology, 7(4), 503–510.

- Arey, J., Zielinska, B., Atkinson, R., & Winer, A. M. (1987). Formation of this compound and other nitro-PAH in the gas-phase reactions of fluoranthene with the OH radical and N2O5. Atmospheric Environment (1967), 21(6), 1437-1445.

- Ciccioli, P., Cecinato, A., Brancaleoni, E., Frattoni, M., & Zacchei, P. (1996). Formation and transport of this compound and 2-nitropyrene of photochemical origin in the troposphere.

- Feilberg, A., Nielsen, T., & Lildballe, T. (1999). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research, 19(5), 1145-1167.

- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts.

- Reddy, M. V., & Randerath, K. (1986). Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling analysis of aromatic carcinogen-DNA adducts. Carcinogenesis, 7(9), 1543–1551.

-

De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved from [Link]

-

International Agency for Research on Cancer. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. Retrieved from [Link]

- National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. In Air Pollution, the Automobile, and Public Health.

- Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217–267.

-

Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Ames test. In Wikipedia. Retrieved from [Link]

- Maher, V. M., Mah, M. C., Yang, J. L., Yagi, H., Jerina, D. M., & McCormick, J. J. (1990). Genotoxicity of benzo[a]pyrene, 2-nitrofluorene and airborne particulates in the DNA-repair host-mediated assay.

-

Xenometrix. (n.d.). Ames II Mutagenicity Assay Technical Documentation. Retrieved from [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). 3-Nitrofluoranthene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 46.

- Fu, P. P. (1990). Metabolism of nitro-polycyclic aromatic hydrocarbons. Drug metabolism reviews, 22(2-3), 209–268.

-

Xenometrix. (n.d.). Ames II Short Procedure. Retrieved from [Link]

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. 32P-postlabeling analysis of DNA adducts in different populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of DNA adducts by 32P-postlabeling and multifraction contact-transfer thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Nitrofluorene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. monographs.iarc.who.int [monographs.iarc.who.int]

- 8. monographs.iarc.who.int [monographs.iarc.who.int]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. xenometrix.ch [xenometrix.ch]

- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolism and Toxicokinetics of 2-Nitrofluoranthene

This document provides a comprehensive technical overview of the metabolic pathways and toxicokinetic profile of 2-nitrofluoranthene (2-NFA). As a prevalent environmental contaminant, understanding its biological fate is critical for toxicological assessment and risk management. This guide is intended for researchers, scientists, and professionals in drug development and environmental health who require a detailed understanding of this genotoxic compound.

Introduction: The Environmental Significance of this compound